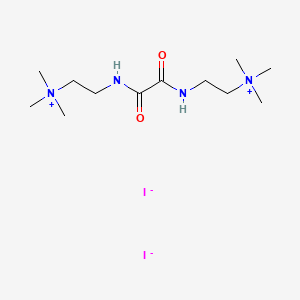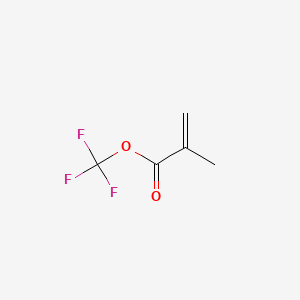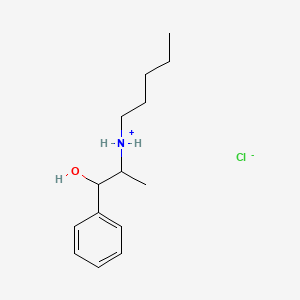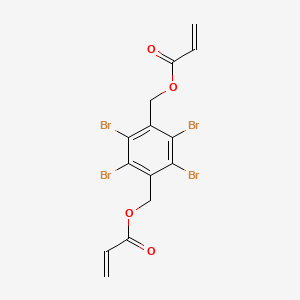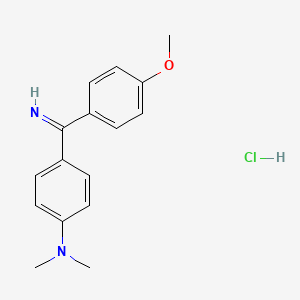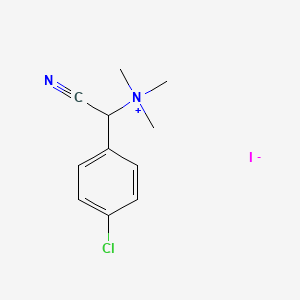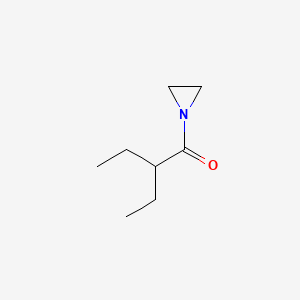
Aziridine, 1-diethylacetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1-diethylacetyl-: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, making them highly reactive and valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitrene Addition: One common method for synthesizing aziridines involves the addition of nitrenes to alkenes.
Carbene Addition: Another approach involves the addition of carbenes to imines, leading to the formation of aziridines.
Intramolecular Cyclization: Aziridines can also be synthesized through the intramolecular cyclization of amino alcohols or amino halides.
Industrial Production Methods:
Industrial production of aziridines often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of method depends on the specific aziridine derivative being produced and the desired application.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various amine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Aziridines are valuable intermediates in the synthesis of complex organic molecules. They are used in the preparation of chiral auxiliaries, which are important in asymmetric synthesis .
Biology:
Aziridines have been studied for their potential as anticancer agents. Their ability to alkylate DNA makes them promising candidates for cancer chemotherapy .
Medicine:
In medicinal chemistry, aziridines are explored for their potential to inhibit enzymes and modulate biological pathways. They are also investigated for their antimicrobial properties .
Industry:
Aziridines are used in the production of polymers and coatings. Their reactivity allows for the formation of cross-linked networks, which enhance the mechanical properties of materials .
Wirkmechanismus
The mechanism of action of aziridines often involves the alkylation of nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with DNA, proteins, and other cellular components, disrupting their normal function . The molecular targets and pathways involved depend on the specific aziridine derivative and its reactivity.
Vergleich Mit ähnlichen Verbindungen
Uniqueness:
Aziridines are unique due to their high ring strain and reactivity, which make them versatile intermediates in organic synthesis. Their ability to undergo a wide range of chemical reactions, including ring-opening and substitution, sets them apart from other small-ring heterocycles .
Eigenschaften
CAS-Nummer |
63019-57-8 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-(aziridin-1-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(4-2)8(10)9-5-6-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZVPHBEPSDRLUDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)N1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
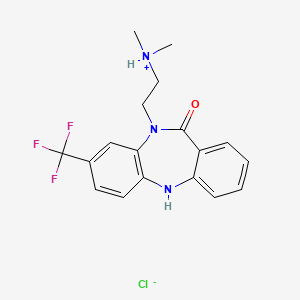
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)

![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)

